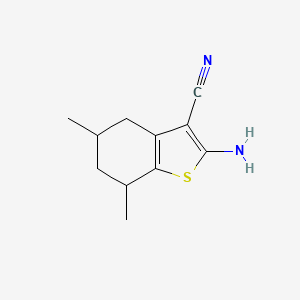
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)pipérazin-1-yl)éthyl)-1,8-naphtyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide is an intricate compound with potential applications in various fields. Its unique structure, featuring a combination of naphthyridine, piperazine, and tert-butoxy groups, allows for a range of chemical reactions and functionalities.
Applications De Recherche Scientifique
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide has promising applications in:
Chemistry
As a ligand in coordination chemistry, forming stable complexes with transition metals.
As a building block in the synthesis of heterocyclic compounds.
Biology
Potential use as a pharmacophore in drug design due to its unique structural features.
Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
As a potential lead compound in the development of new therapeutic agents.
Studies on its bioactivity and medicinal properties are ongoing.
Industry
Potential use in the development of advanced materials.
As an intermediate in the synthesis of fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis typically starts with commercially available starting materials. The process often involves:
Formation of the piperazine derivative: : 3-(tert-butoxy)-2-hydroxypropyl chloride reacts with piperazine under basic conditions to form the intermediate.
N-alkylation: : This intermediate undergoes N-alkylation with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate.
Coupling with naphthyridine: : The resultant compound couples with 1,8-naphthyridine-2-carboxylic acid via amide bond formation, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial synthesis might involve a streamlined process with high-yielding reactions, utilizing continuous flow chemistry to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to alcohol or ketone derivatives.
Reduction: : Reduction reactions can target the naphthyridine ring or the piperazine moiety, yielding various hydrogenated derivatives.
Substitution: : The compound's structure allows for nucleophilic substitution reactions, particularly at the naphthyridine and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: : Chromium trioxide (CrO3), sodium periodate (NaIO4).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation of the tert-butoxy group leads to hydroxyl or ketone derivatives. Reduction of the naphthyridine or piperazine can yield fully or partially hydrogenated products. Substitution reactions produce N-alkylated or N-acylated derivatives.
Mécanisme D'action
The compound’s mechanism involves interactions with specific molecular targets such as enzymes or receptors. Its naphthyridine moiety may intercalate with DNA, while the piperazine group may interact with proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide stands out due to its tert-butoxy group, which imparts unique steric and electronic properties, distinguishing it from similar compounds like:
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide
N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide
Conclusion
In essence, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide is a versatile compound with diverse applications across various scientific disciplines, thanks to its unique structural and chemical properties.
Propriétés
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1,8-naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O3/c1-22(2,3)30-16-18(28)15-27-13-11-26(12-14-27)10-9-24-21(29)19-7-6-17-5-4-8-23-20(17)25-19/h4-8,18,28H,9-16H2,1-3H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRQNHQQSMVCFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=NC3=C(C=CC=N3)C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)
![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)
![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate](/img/structure/B2383855.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)


![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)


